(1-Bromonaphthalen-2-yl) 2,2-diphenylacetate
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Overview
Description
(1-Bromonaphthalen-2-yl) 2,2-diphenylacetate is an organic compound with the molecular formula C12H9BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and a diphenylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromonaphthalen-2-yl) 2,2-diphenylacetate typically involves the bromination of naphthalene followed by esterification. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 1-bromonaphthalene is then reacted with 2,2-diphenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Bromonaphthalen-2-yl) 2,2-diphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohols.
Scientific Research Applications
(1-Bromonaphthalen-2-yl) 2,2-diphenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromonaphthalen-2-yl) 2,2-diphenylacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the growth of certain fungi by interfering with their cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler derivative of naphthalene with a single bromine atom.
2,2-Diphenylacetic Acid: The parent acid used in the esterification process.
Naphthoquinones: Oxidized derivatives of naphthalene with potential biological activities.
Uniqueness
(1-Bromonaphthalen-2-yl) 2,2-diphenylacetate is unique due to the combination of the bromine atom and the diphenylacetate group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1-bromonaphthalen-2-yl) 2,2-diphenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO2/c25-23-20-14-8-7-9-17(20)15-16-21(23)27-24(26)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZJQVLORWVETO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=C(C4=CC=CC=C4C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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